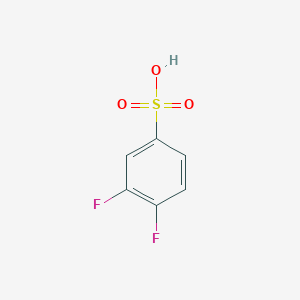

3,4-Difluorobenzenesulfonic acid

Übersicht

Beschreibung

3,4-Difluorobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H4F2O3S. It is a derivative of benzenesulfonic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Difluorobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 3,4-difluorobenzene using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to enhance yield and purity. The use of phase transfer catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Acid-Base Reactions and Salt Formation

The sulfonic acid group (-SO₃H) confers strong acidity (pKa ≈ -0.95) , enabling rapid proton donation. Key reactions include:

-

Neutralization with bases : Reacts with NaOH to form water-soluble sodium 3,4-difluorobenzenesulfonate .

-

Salt formation with amines : Forms stable sulfonamide derivatives via reaction with amines, a pathway critical in pharmaceutical synthesis .

Table 1: Acid-Base Reaction Conditions

| Base | Product | Application | Reference |

|---|---|---|---|

| NaOH | Sodium sulfonate salt | Water-soluble intermediates | |

| Ammonia | Ammonium sulfonate salt | Precursor for sulfonamides |

Conversion to Sulfonyl Chloride

3,4-Difluorobenzenesulfonic acid is converted to its reactive sulfonyl chloride derivative using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) :

This intermediate is pivotal for synthesizing sulfonamides, esters, and other functionalized compounds.

Key Data:

-

Reaction efficiency : >90% yield under anhydrous conditions .

-

Industrial use : Sulfonyl chlorides serve as photoacid generators in photoresists for semiconductor manufacturing .

Desulfonation

Heating this compound in aqueous sulfuric acid reverses sulfonation, yielding 1,2-difluorobenzene :

Mechanistic notes :

-

Fluorine substituents increase the thermal stability of the sulfonic acid, requiring higher temperatures (>250°C) compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing -SO₃H and -F groups deactivate the benzene ring, directing incoming electrophiles to specific positions:

-

Nitration : Occurs at the meta position relative to sulfonic acid under mixed acid (HNO₃/H₂SO₄) conditions .

-

Halogenation : Requires Lewis acid catalysts (e.g., FeCl₃) due to reduced ring reactivity .

Table 2: EAS Reactivity Profile

| Reaction | Electrophile | Position | Conditions |

|---|---|---|---|

| Nitration | NO₂⁺ | Meta to -SO₃H | HNO₃, H₂SO₄, 50°C |

| Bromination | Br⁺ | Para to -F | Br₂, FeCl₃, 80°C |

Hydrolysis and Stability

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,4-Difluorobenzenesulfonic acid is utilized as a key intermediate in the synthesis of pharmaceuticals. Its fluorinated structure enhances the biological activity of compounds, making it a valuable building block in drug discovery.

- Antagonist Development : DFBSA has been investigated for its potential as a scaffold in the design of selective receptor antagonists. For instance, studies have highlighted its role in developing potent 5-HT6 receptor antagonists, which are promising candidates for treating cognitive deficits associated with disorders like Alzheimer's disease .

- Synthetic Pathways : The compound serves as a precursor for synthesizing various biologically active molecules. Research indicates that modifications to the sulfonic acid group can lead to derivatives with enhanced pharmacological properties .

Materials Science

DFBSA is also significant in materials science, particularly in the development of advanced materials and polymers.

- Resist Compositions : In semiconductor manufacturing, DFBSA is used in resist compositions for photolithography processes. Its high acidity and ability to form stable complexes make it suitable for creating patterns on semiconductor wafers .

- Polymer Chemistry : The compound can be employed to modify polymer properties, enhancing their thermal stability and mechanical strength. This application is particularly relevant in the production of fluorinated polymers that exhibit superior chemical resistance .

Environmental Management

The environmental applications of this compound are notable, especially concerning wastewater treatment.

- Wastewater Treatment : DFBSA can be involved in processes aimed at recycling wastewater containing sulfonic acid derivatives. Innovative extraction methods have been developed to recover DFBSA from industrial effluents, thereby reducing environmental impact and promoting sustainability .

- Chemical Recycling : The ability to recycle this compound from waste streams highlights its importance in green chemistry practices. Efficient recovery processes not only minimize waste but also allow for the reuse of valuable chemical resources .

Case Study 1: Drug Development

A study focused on the synthesis of a novel 5-HT6 receptor antagonist utilized DFBSA as a key intermediate. The resulting compound demonstrated significant binding affinity and selectivity, indicating the potential for further development into therapeutic agents for cognitive disorders.

Case Study 2: Wastewater Recycling

Research conducted on industrial wastewater containing DFBSA revealed effective extraction techniques that achieved over 90% purity in recovered products. This process not only mitigated environmental pollution but also provided a cost-effective method for recycling valuable chemicals from waste streams.

Wirkmechanismus

The mechanism by which 3,4-difluorobenzenesulfonic acid exerts its effects involves its strong acidic nature, which allows it to donate protons readily. This property makes it an effective catalyst in acid-catalyzed reactions. Additionally, the presence of fluorine atoms enhances its reactivity and stability in various chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonic Acid: The parent compound, which lacks the fluorine substituents.

2,4-Difluorobenzenesulfonic Acid: A positional isomer with fluorine atoms at the 2 and 4 positions.

2,5-Difluorobenzenesulfonic Acid: Another isomer with fluorine atoms at the 2 and 5 positions.

Uniqueness

3,4-Difluorobenzenesulfonic acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions in chemical reactions. The presence of fluorine atoms can also enhance the compound’s stability and make it more resistant to degradation under certain conditions .

Biologische Aktivität

3,4-Difluorobenzenesulfonic acid is a sulfonic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound's structure features two fluorine atoms on the benzene ring, which can significantly influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

This compound has the following chemical properties:

- Molecular Formula : CHFOS

- Molecular Weight : 202.16 g/mol

- Physical State : Solid at room temperature

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on its interaction with biological targets:

- Receptor Modulation : This compound has been investigated for its role as a potential modulator of various receptors, including serotonin receptors (5-HT6). It has shown promise as an antagonist, which may contribute to cognitive enhancement and neuroprotective effects in models of Alzheimer's disease .

- Antimicrobial Properties : Research indicates that sulfonic acids can possess antimicrobial properties. The presence of fluorine substituents may enhance these effects by increasing lipophilicity and altering membrane permeability .

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could have implications for drug metabolism and efficacy .

Study on 5-HT6 Receptor Antagonism

A significant study focused on the antagonistic properties of this compound towards the 5-HT6 receptor, which is implicated in cognitive function. The findings revealed:

- Binding Affinity : The compound exhibited a binding free energy of approximately -15.27 kcal/mol, indicating strong interactions with the receptor .

- Cognitive Effects : In vivo studies demonstrated improved memory retention in animal models when treated with this compound.

| Parameter | Value |

|---|---|

| Binding Free Energy (ΔG) | -15.27 kcal/mol |

| Molecular Weight | 202.16 g/mol |

| Log P (octanol-water) | >5 |

Antimicrobial Activity Assessment

In a separate investigation assessing antimicrobial properties, this compound was tested against various bacterial strains:

- Efficacy : Showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Mechanism : Proposed mechanisms include disruption of bacterial cell membranes and interference with metabolic processes.

Eigenschaften

IUPAC Name |

3,4-difluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVOQJHAIJQXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585882 | |

| Record name | 3,4-Difluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185115-56-3 | |

| Record name | 3,4-Difluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.